

# physical and chemical properties of 3-Chloro-2,4-difluoronitrobenzene

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## Compound of Interest

Compound Name: 3-Chloro-2,4-difluoronitrobenzene

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## An In-depth Technical Guide to 3-Chloro-2,4-difluoronitrobenzene

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety protocols for **3-Chloro-2,4-difluoronitrobenzene**. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data with practical insights to facilitate its effective and safe utilization in a laboratory and industrial setting.

## Chemical Identity and Molecular Structure

**3-Chloro-2,4-difluoronitrobenzene** is a halogenated nitroaromatic compound. Its unique substitution pattern, featuring two fluorine atoms, a chlorine atom, and a nitro group on a benzene ring, makes it a highly reactive and versatile intermediate in organic synthesis.

- Chemical Name: 2-Chloro-1,3-difluoro-4-nitrobenzene[1][2]
- Common Synonyms: **3-Chloro-2,4-difluoronitrobenzene**, 2,4-Difluoro-3-chloronitrobenzene[3]
- CAS Number: 3847-58-3[1][3]
- Molecular Formula: C<sub>6</sub>H<sub>2</sub>ClF<sub>2</sub>NO<sub>2</sub>[2][3][4]

- Molecular Weight: 193.54 g/mol [2][3]

The structural arrangement of the substituents significantly influences the molecule's reactivity, particularly the susceptibility of the aromatic ring to nucleophilic attack.

Caption: Molecular structure of **3-Chloro-2,4-difluoronitrobenzene**.

## Physical and Chemical Properties

The compound is typically a solid at room temperature, appearing as a white to yellow crystalline powder.[3][4] Its physical properties are summarized in the table below.

Property	Value	Source(s)
Appearance	White to light yellow/yellow crystalline powder	[3][4]
Melting Point	41-43 °C	[3][5]
Boiling Point	243.0 ± 35.0 °C (Predicted)	[5]
Density	1.591 - 1.6 g/cm <sup>3</sup> (Predicted)	[3][5]
Solubility	Soluble in Methanol	[5]
Flash Point	100.8 ± 25.9 °C	[3]
Refractive Index	1.532	[3]
Polar Surface Area (PSA)	45.8 Å <sup>2</sup>	[2][3]
LogP	2.6	[2][3]

## Reactivity and Chemical Profile

**3-Chloro-2,4-difluoronitrobenzene** is an important intermediate used in the synthesis of a variety of more complex molecules.[5] Its reactivity is dominated by the electron-withdrawing nature of the nitro group and the halogen substituents, which activate the aromatic ring for nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. The fluorine atoms, being highly electronegative, are particularly good leaving groups in such reactions, often being displaced by nucleophiles.

### Key Reactivity Insights:

- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The positions ortho and para to the strongly deactivating nitro group are highly activated towards nucleophilic attack. This makes the fluorine and chlorine atoms susceptible to displacement by various nucleophiles (e.g., amines, alkoxides, thiols).
- **Reduction of Nitro Group:** The nitro group can be readily reduced to an amino group (aniline derivative), which is a common transformation in the synthesis of pharmaceuticals and dyes. This subsequent amine is a versatile functional group for further chemical modifications.

**Stability and Storage:** The compound is stable under normal conditions.[6] It is recommended to store it in a dry, cool, and well-ventilated place, with the container tightly closed.[4][6] The suggested storage temperature is between 2-8°C.[4]

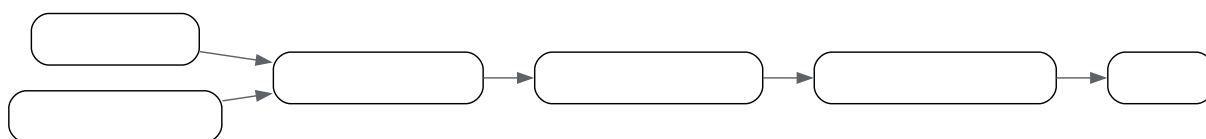
**Incompatible Materials:** Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

## Synthesis and Applications

The strategic placement of its functional groups makes **3-Chloro-2,4-difluoronitrobenzene** a valuable building block in several industries.

## Synthesis Methods

One common laboratory and industrial synthesis route involves the halogen exchange of a polychloronitrobenzene precursor. For instance, heating a chloronitrobenzene that has a chlorine atom in the para position relative to the nitro group with an alkali metal fluoride (like potassium fluoride) in the presence of a solvent like sulfolane can yield the desired product.[5]



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Caption: General workflow for the synthesis of **3-Chloro-2,4-difluoronitrobenzene**.

## Industrial and Research Applications

This compound is a key intermediate in the production of a wide range of specialty chemicals.

[4]

- **Pharmaceuticals:** It is a crucial building block in the synthesis of novel therapeutic agents. The presence of fluorine can enhance the metabolic stability, bioavailability, and overall efficacy of drug candidates.[4][7]
- **Agrochemicals:** It is used in the development of new herbicides, fungicides, and insecticides. [4][7] The fluorinated structure can contribute to the potency and environmental persistence of the final active ingredients.
- **Material Science:** The compound is utilized in creating specialty polymers and coatings, where the fluorine content can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics.[4][7]

## Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling **3-Chloro-2,4-difluoronitrobenzene**.

## GHS Hazard Classification

The compound is classified with multiple hazards.[2][3]

- **Pictograms:**
  - Corrosion
  - Exclamation Mark
  - Health Hazard
  - Environment
- **Signal Word:** Danger[2][3]

- Hazard Statements:
  - H302: Harmful if swallowed.[2][3]
  - H314: Causes severe skin burns and eye damage.[2][3]
  - H317: May cause an allergic skin reaction.[2][3]
  - H410: Very toxic to aquatic life with long lasting effects.[3]

## Precautionary Measures and PPE

It is imperative to use personal protective equipment (PPE) and follow safety guidelines to minimize exposure.[5]

- Engineering Controls: Ensure adequate ventilation. Use only in a well-ventilated area or outdoors.[8][9]
- Personal Protective Equipment:
  - Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[8]
  - Skin Protection: Wear chemical-impermeable gloves and protective clothing.[5][8]
  - Respiratory Protection: If dust or vapors are generated, use an approved respirator.[10]
- Handling: Avoid breathing mist, gas, or vapors.[5] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]

## Storage and Disposal

- Storage: Store locked up.[3] Keep the container in a cool, well-ventilated area.[8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Avoid release to the environment.[3]

## Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **3-Chloro-2,4-difluoronitrobenzene**.

Objective: To determine the purity of a sample of **3-Chloro-2,4-difluoronitrobenzene** using a reverse-phase HPLC method.<sup>[1]</sup>

Materials:

- **3-Chloro-2,4-difluoronitrobenzene** sample
- Acetonitrile (MeCN), HPLC grade
- Deionized Water, HPLC grade
- Phosphoric acid (or Formic acid for MS-compatible methods)<sup>[1]</sup>
- HPLC system with a UV detector
- Newcrom R1 column (or equivalent C18 column)<sup>[1]</sup>

Methodology:

- Mobile Phase Preparation:
  - Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
  - Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous component to improve peak shape by suppressing the ionization of silanol groups on the column.<sup>[1]</sup>
  - Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
- Sample Preparation:
  - Accurately weigh approximately 10 mg of the **3-Chloro-2,4-difluoronitrobenzene** sample.

- Dissolve the sample in a suitable solvent, such as the mobile phase or methanol, to a final concentration of ~1 mg/mL. Ensure complete dissolution.
- Filter the sample solution through a 0.45  $\mu\text{m}$  syringe filter to remove any particulate matter that could clog the column.
- HPLC System Setup:
  - Install the Newcrom R1 reverse-phase column.[\[1\]](#)
  - Set the column oven temperature (e.g., 30 °C) for reproducible retention times.
  - Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
  - Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
- Analysis:
  - Inject a small volume (e.g., 10  $\mu\text{L}$ ) of the prepared sample solution into the HPLC system.
  - Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.
  - Record the chromatogram.
- Data Interpretation:
  - Identify the peak corresponding to **3-Chloro-2,4-difluoronitrobenzene** based on its retention time.
  - Integrate the area of all peaks in the chromatogram.
  - Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Causality and Self-Validation: This protocol is self-validating through the stability of the baseline, the reproducibility of retention times across multiple injections, and the sharpness of the chromatographic peak. The use of a reverse-phase column is logical for a moderately nonpolar molecule like this. Acidification of the mobile phase is a standard practice to ensure sharp, symmetrical peaks for polar analytes on silica-based columns.[1]

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